(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester
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Overview
Description
(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry, denoted by the (3S,4S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester typically involves the reaction of pyrrolidine derivatives with diethyl esters. One common method includes the use of acid chlorides and esters under controlled conditions. For instance, a solution of the acid in acetone is treated with triethylamine and isobutyl chloroformate at low temperatures to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are frequently used reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing chiral drugs.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which then interact with enzymes or receptors in biological systems. The stereochemistry of the compound ensures selective binding to these targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2,5-dicarboxylic acid diethyl ester
- Pyrrolidine-3,4-dicarboxylic acid dimethyl ester
- Pyrrolidine-3,4-dicarboxylic acid dipropyl ester
Uniqueness
(3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher selectivity in biological interactions and different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVXAGZGBHPRMV-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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